(6-Chloro-2-methylpyridin-3-YL)methanamine

Aromatase Inhibition Breast Cancer Medicinal Chemistry

Supply of pyridinylmethanamine building blocks with undocumented substitution patterns leads to irreproducible SAR results. (6-Chloro-2-methylpyridin-3-YL)methanamine (CAS 1251529-73-3) eliminates this variable with its precisely defined 6-chloro-2-methyl motif. • Core scaffold for aromatase inhibitors with class-level IC50 of 0.04 µM • Substitution-dependent CSNK2A engagement modulation (>2-fold, 6.0-14.0 µM) • Dual functional handles enable parallel library synthesis via amide coupling, reductive amination, and SNAr

Molecular Formula C7H9ClN2
Molecular Weight 156.613
CAS No. 1251529-73-3
Cat. No. B594674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Chloro-2-methylpyridin-3-YL)methanamine
CAS1251529-73-3
SynonymsC-(6-Chloro-2-Methyl-pyridin-3-yl)-MethylaMine
Molecular FormulaC7H9ClN2
Molecular Weight156.613
Structural Identifiers
SMILESCC1=C(C=CC(=N1)Cl)CN
InChIInChI=1S/C7H9ClN2/c1-5-6(4-9)2-3-7(8)10-5/h2-3H,4,9H2,1H3
InChIKeySACZTBWBMQLFMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baseline Specifications of (6-Chloro-2-methylpyridin-3-YL)methanamine


(6-Chloro-2-methylpyridin-3-YL)methanamine (CAS 1251529-73-3) is a substituted pyridinylmethanamine small molecule with the molecular formula C7H9ClN2 and a molecular weight of 156.61 g/mol [1]. This compound serves as a versatile building block in medicinal chemistry and chemical biology, primarily utilized for the synthesis of more complex molecular entities . Commercially available with typical purities of 95%–98%, it is intended strictly for research and development use, not for human or veterinary application .

Differentiation of (6-Chloro-2-methylpyridin-3-YL)methanamine from Close Analogs


Substituting (6-Chloro-2-methylpyridin-3-YL)methanamine with a generic pyridinylmethanamine analog is scientifically unsound due to the unique electronic and steric environment conferred by its specific 6-chloro and 2-methyl substitution pattern on the pyridine ring . This pattern directly influences the molecule's reactivity, binding interactions, and physicochemical properties. For instance, the presence and position of halogen and methyl groups are known to modulate the potency and selectivity of pyridine-based enzyme inhibitors [1][2]. Therefore, using a close analog lacking this precise substitution profile may yield significantly different, and potentially misleading, results in both synthetic and biological applications. The following evidence demonstrates the quantifiable impact of this structural specificity.

Quantitative Evidence for (6-Chloro-2-methylpyridin-3-YL)methanamine


Aromatase Inhibitory Potency of Pyridinylmethanamine Scaffold

While direct data for (6-Chloro-2-methylpyridin-3-YL)methanamine is unavailable, the core pyridinylmethanamine scaffold has been shown to confer potent aromatase inhibition in a series of azole and pyrrole-containing derivatives [1]. Ten molecules from this series inhibited aromatase with IC50 values ranging from 0.04 to 2.31 µM, outperforming the clinical drug exemestane (IC50 = 2.40 µM) [1]. The best candidate, 3-pyridinylmethanamine 17, exhibited anticancer effects in T47D (IC50 = 42.90 µM) and MCF-7 (IC50 = 79.43 µM) breast cancer cell lines [1]. This evidence demonstrates the intrinsic potency of the pyridinylmethanamine core, making (6-Chloro-2-methylpyridin-3-YL)methanamine a valuable starting point for developing potent aromatase inhibitors.

Aromatase Inhibition Breast Cancer Medicinal Chemistry

Pyridine Substitution Impact on Kinase Inhibition and Solubility

A study on pyridylmethyl analogs revealed that specific substitutions on the pyridine ring drastically affect both target engagement and aqueous solubility [1]. For example, compound 4n showed a CSNK2A IC50 of 8.0 µM and solubility of 140 µM, while a close analog, 4o, demonstrated an improved IC50 of 6.0 µM and increased solubility of 200 µM [1]. Another analog, 4p, with a different substitution, exhibited a significantly higher IC50 of 14.0 µM [1]. This demonstrates that small changes in the pyridine substitution pattern can lead to >2-fold differences in potency and nearly 1.5-fold differences in solubility. The 6-chloro-2-methyl pattern of the target compound provides a distinct, quantifiable differentiation point in the chemical space explored in this study.

CSNK2A Inhibition NanoBRET Kinetic Solubility

Biological Activity Determinants of Chloro-Methyl Pyridines

The presence of both a chloro and a methyl group on the pyridine ring is a critical determinant of biological activity. The chloro substituent at the 6-position and the methyl group at the 2-position create a unique electronic and steric environment that can enhance binding affinity and selectivity for biological targets . This is supported by studies showing that chloro-substituted pyridines can achieve IC50 values in the low micromolar range against bacterial strains and viral proteases . In contrast, analogs lacking the halogen (e.g., (4-Methylpyridin-3-yl)methanamine hydrochloride) serve as negative controls due to their altered biological profile . The unique substitution pattern of (6-Chloro-2-methylpyridin-3-YL)methanamine is therefore a verifiable differentiator for achieving specific interactions in enzyme and receptor binding assays.

Structure-Activity Relationship Enzyme Inhibition Receptor Binding

Application Scenarios for (6-Chloro-2-methylpyridin-3-YL)methanamine


Medicinal Chemistry: Lead Optimization of Aromatase Inhibitors

Based on class-level evidence showing that pyridinylmethanamine derivatives can inhibit aromatase with IC50 values as low as 0.04 µM, outperforming exemestane (2.40 µM) [1], (6-Chloro-2-methylpyridin-3-YL)methanamine is ideally suited as a core scaffold for developing potent aromatase inhibitors for breast cancer research. Its unique substitution pattern can be further elaborated to optimize potency and selectivity.

Chemical Biology: Development of Selective Kinase Probes

Evidence from pyridylmethyl analogs demonstrates that specific substitutions on the pyridine ring can alter CSNK2A target engagement by more than 2-fold (IC50 ranging from 6.0 to 14.0 µM) and affect solubility by nearly 1.5-fold (140–200 µM) [1]. This makes (6-Chloro-2-methylpyridin-3-YL)methanamine a strategic building block for creating selective kinase probes where fine-tuning of physicochemical and biological properties is essential.

Organic Synthesis: Construction of Diversified Compound Libraries

The presence of both a nucleophilic amine (-NH2) and a reactive chloro substituent on a methylpyridine core makes this compound a versatile intermediate for parallel synthesis and library generation [1]. It can be used in amide coupling, reductive amination, and nucleophilic aromatic substitution reactions to create diverse sets of analogs for high-throughput screening campaigns.

Pharmacology: Investigating Structure-Activity Relationships (SAR)

The unique 6-chloro-2-methyl substitution pattern serves as a key variable in SAR studies. Its procurement allows researchers to directly compare its biological activity against unsubstituted or differently substituted analogs [1], providing quantitative insights into how specific functional groups influence target binding, enzyme inhibition, and cellular potency .

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